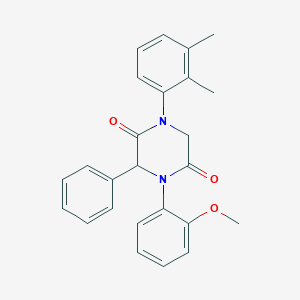
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione, also known as TRO19622, is a compound that has gained significant attention in the field of neuroscience research. It is a small molecule that has been shown to have potential therapeutic effects in various neurological disorders. In
Scientific Research Applications
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione has been shown to have potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been investigated for its potential use in pain management and addiction treatment.
Mechanism of Action
The exact mechanism of action of 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione is not fully understood, but it is believed to act on multiple pathways involved in neurological disorders. It has been shown to modulate the activity of various neurotransmitters such as dopamine, glutamate, and acetylcholine. This compound has also been shown to reduce oxidative stress and inflammation, which are common features of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been investigated for its potential use in pain management and addiction treatment. However, further studies are needed to fully understand the effects of this compound on human physiology.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione is its small size and ease of synthesis, which makes it a suitable candidate for drug development. This compound has also been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental conditions.
Future Directions
There are several future directions for the research on 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its potential use in pain management and addiction treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on human physiology.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the field of neuroscience research. It has shown potential therapeutic effects in various neurological disorders and has been investigated for its potential use in pain management and addiction treatment. Further studies are needed to fully understand the effects of this compound on human physiology and its potential as a therapeutic agent.
Synthesis Methods
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione is synthesized through a multistep process that involves the reaction of 2,3-dimethylbenzene-1,4-diamine, 2-methoxybenzaldehyde, and benzoyl chloride. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified through recrystallization. The purity and identity of the compound are confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Properties
Molecular Formula |
C25H24N2O3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O3/c1-17-10-9-14-20(18(17)2)26-16-23(28)27(21-13-7-8-15-22(21)30-3)24(25(26)29)19-11-5-4-6-12-19/h4-15,24H,16H2,1-3H3 |
InChI Key |
QJEGSNLWAITHQQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


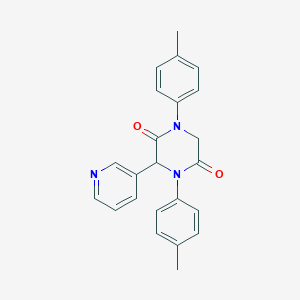
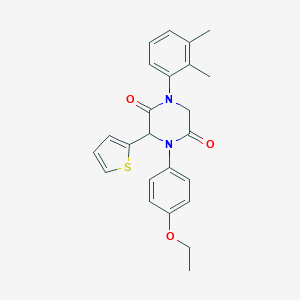
![1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242408.png)
![3-[4-(Dimethylamino)phenyl]-4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242410.png)


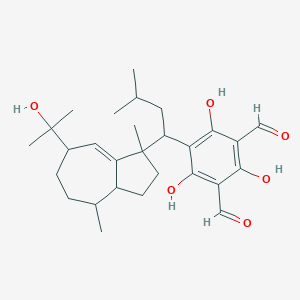
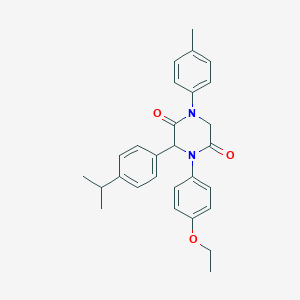

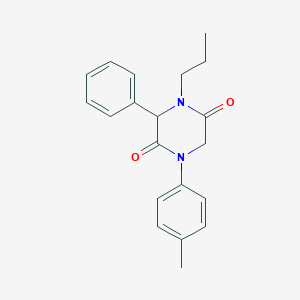
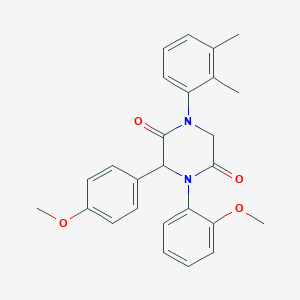
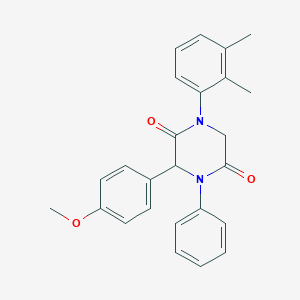
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)

